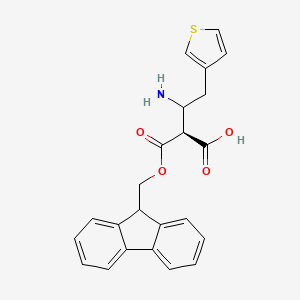

(2S)-3-Amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-thiophen-3-ylbutanoic acid

Descripción

Systematic International Union of Pure and Applied Chemistry Name Derivation and Stereochemical Configuration

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex amino acid derivatives that incorporate multiple functional groups and stereochemical centers. The complete name (2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-thiophen-3-ylbutanoic acid provides explicit information regarding the molecular structure and stereochemical configuration through systematic application of nomenclature rules. The designation "(2S)" at the beginning of the name indicates the absolute configuration at the second carbon atom according to the Cahn-Ingold-Prelog priority system, establishing the stereochemical relationship of the substituents around this chiral center.

The derivation of this systematic name begins with identification of the parent chain as a four-carbon butanoic acid backbone, which forms the fundamental structural framework of the molecule. The numbering system commences from the carboxylic acid carbon, designated as carbon-1, proceeding through the chain to establish positional relationships for all substituents. The amino group located at position-3 of the butanoic acid chain represents a key structural feature that classifies this compound as a β-amino acid derivative, distinguishing it from the more common α-amino acids where the amino group occupies the position adjacent to the carboxyl group.

The stereochemical configuration at carbon-2 requires careful consideration of the priority assignment according to established rules for absolute configuration determination. The (S)-configuration designation indicates that when the molecule is oriented with the lowest priority group (typically hydrogen) pointing away from the observer, the remaining three groups arranged in order of decreasing priority proceed in a counterclockwise direction. This stereochemical specification becomes particularly important in biological and synthetic applications where enantiomeric purity significantly influences molecular behavior and activity.

The fluorenylmethoxycarbonyl substituent at position-2 represents a sophisticated protecting group that demonstrates the application of advanced organic chemistry principles in amino acid modification. This protecting group, commonly employed in peptide synthesis, exhibits base-labile characteristics that allow for selective removal under mild conditions while maintaining stability toward acidic conditions and other common reaction environments. The systematic incorporation of this protecting group into the nomenclature reflects the compound's designed utility in synthetic applications where temporary protection of the amino functionality becomes essential.

Molecular Composition Analysis: Fluorenylmethoxycarbonyl Protection, Thiophene Substitution, and Amino Acid Backbone

The molecular composition of (2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-thiophen-3-ylbutanoic acid demonstrates a sophisticated integration of three distinct structural components that collectively define the compound's chemical and physical properties. The molecular formula C₂₃H₂₁NO₄S encompasses 23 carbon atoms, 21 hydrogen atoms, one nitrogen atom, four oxygen atoms, and one sulfur atom, resulting in a molecular weight of 407.48 daltons. This composition reflects the substantial molecular complexity achieved through the strategic combination of aromatic ring systems, heteroatoms, and functional group modifications.

| Structural Component | Molecular Formula Contribution | Key Features |

|---|---|---|

| Fluorenylmethoxycarbonyl Group | C₁₅H₁₁O₂ | Aromatic protecting group, base-labile |

| Thiophene Ring | C₄H₃S | Five-membered heterocycle, sulfur heteroatom |

| Amino Acid Backbone | C₄H₇NO₂ | β-amino acid structure, carboxylic acid functionality |

The fluorenylmethoxycarbonyl protecting group constitutes the most substantial portion of the molecular structure, contributing a tricyclic aromatic system that significantly influences the compound's physical and chemical characteristics. This protecting group serves multiple functions beyond simple amino group protection, including the introduction of a chromophoric system that facilitates analytical detection and purification procedures. The fluorenyl moiety consists of two benzene rings fused to a central five-membered ring, creating a rigid planar structure that imparts distinctive spectroscopic properties to the protected amino acid. The methoxycarbonyl linkage provides the chemical basis for protecting group attachment and subsequent removal through well-established deprotection protocols.

The thiophene substitution at position-4 of the butanoic acid chain introduces a five-membered aromatic heterocycle containing sulfur as the heteroatom. This thiophene ring system contributes both electronic and steric effects that distinguish this compound from analogous derivatives containing other aromatic substituents. The sulfur heteroatom participates in the aromatic π-electron system while simultaneously introducing polarizability and potential coordination sites for metal-catalyzed reactions. The positioning of the thiophene ring at the terminal position of the side chain maximizes its accessibility for potential interactions while minimizing steric interference with the main chain functionalities.

The amino acid backbone represents the fundamental structural framework that classifies this compound within the broader category of amino acid derivatives. The β-amino acid configuration, characterized by the amino group positioning at the third carbon from the carboxylic acid, creates unique conformational possibilities compared to conventional α-amino acids. This structural arrangement enables the formation of distinctive secondary structures in peptide applications and provides access to novel biological activities. The carboxylic acid functionality remains unmodified, preserving the essential chemical reactivity required for peptide bond formation and other coupling reactions.

The integration of these three structural components results in specific predicted physical properties that reflect the combined contributions of each element. The predicted density of 1.316 ± 0.06 g/cm³ indicates a relatively dense molecular packing consistent with the presence of multiple aromatic ring systems and heteroatoms. The predicted melting point range of 157-158°C suggests significant intermolecular interactions, likely arising from hydrogen bonding capabilities of the amino and carboxylic acid groups combined with π-π stacking interactions between aromatic components. The predicted boiling point of 639.0 ± 55.0°C reflects the substantial molecular weight and extensive intermolecular forces characteristic of compounds containing multiple aromatic systems.

Comparative Structural Features in Fluorenylmethoxycarbonyl-Protected β-Amino Acid Derivatives

The structural analysis of (2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-thiophen-3-ylbutanoic acid within the context of related fluorenylmethoxycarbonyl-protected β-amino acid derivatives reveals both common structural motifs and distinctive features that characterize this compound class. The comparative examination demonstrates how systematic structural modifications influence molecular properties and synthetic utility while maintaining the fundamental protecting group strategy that defines this chemical family.

The fluorenylmethoxycarbonyl protecting group represents a unifying structural element across numerous amino acid derivatives, providing consistent protection characteristics and deprotection protocols regardless of the specific amino acid backbone or side chain modifications. This protecting group maintains its base-labile character and spectroscopic properties across different structural contexts, enabling standardized synthetic procedures and analytical methods. The stability profile of fluorenylmethoxycarbonyl protection toward acidic conditions and nucleophilic reagents remains consistent, making it particularly valuable for complex synthetic sequences requiring multiple protection and deprotection steps.

| Compound | Side Chain | Molecular Weight | Melting Point | Key Structural Features |

|---|---|---|---|---|

| Target Compound | 4-thiophen-3-yl | 407.48 | 157-158°C | Thiophene heterocycle, β-amino acid |

| Fluorenylmethoxycarbonyl-β-alanine | None (H) | 311.33 | Not specified | Simple β-amino acid |

| Fluorenylmethoxycarbonyl-(R)-3-amino-4-(4-methoxyphenyl)-butyric acid | 4-methoxyphenyl | 431.5 | Not specified | Methoxy-substituted benzene ring |

The β-amino acid structural framework shared among these derivatives creates distinctive conformational properties that differentiate them from conventional α-amino acids. The additional methylene unit between the amino group and the carboxylic acid functionality introduces conformational flexibility while simultaneously enabling unique hydrogen bonding patterns in peptide structures. This structural modification allows for the formation of extended conformations and novel secondary structures that expand the accessible conformational space beyond that available to α-amino acid-based peptides.

The thiophene side chain in the target compound provides distinctive electronic properties compared to other aromatic substituents commonly found in fluorenylmethoxycarbonyl-protected amino acid derivatives. Unlike benzene-based aromatic rings, the thiophene heterocycle introduces electron-rich character through the sulfur heteroatom while maintaining aromatic stability. This electronic environment influences both the reactivity of the compound and its potential interactions with biological targets or synthetic reagents. The five-membered ring structure of thiophene also introduces different steric requirements compared to six-membered aromatic rings, potentially affecting molecular packing and conformational preferences.

The stereochemical considerations in fluorenylmethoxycarbonyl-protected β-amino acid derivatives demonstrate the importance of absolute configuration control in this compound class. The (S)-configuration at the α-carbon position relative to the carboxylic acid group represents one of two possible enantiomers, with the specific stereochemistry often determining biological activity and synthetic utility. The maintenance of stereochemical integrity throughout synthetic sequences becomes particularly important given the tendency of amino acid derivatives to undergo racemization under certain reaction conditions.

The comparative analysis reveals how structural modifications beyond the core fluorenylmethoxycarbonyl-protected β-amino acid framework influence molecular properties and potential applications. The introduction of heterocyclic side chains, such as the thiophene group in the target compound, provides opportunities for additional functionalization and biological activity while maintaining compatibility with standard peptide synthesis protocols. These structural variations demonstrate the versatility of the fluorenylmethoxycarbonyl protection strategy in accommodating diverse side chain functionalities without compromising synthetic accessibility or protecting group performance.

Propiedades

Número CAS |

270263-01-9 |

|---|---|

Fórmula molecular |

C23H21NO4S |

Peso molecular |

407.48 |

Nombre IUPAC |

(2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-thiophen-3-ylbutanoic acid |

InChI |

InChI=1S/C23H21NO4S/c24-20(11-14-9-10-29-13-14)21(22(25)26)23(27)28-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,13,19-21H,11-12,24H2,(H,25,26)/t20?,21-/m0/s1 |

SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(C(CC4=CSC=C4)N)C(=O)O |

Sinónimos |

Fmoc-L-β-HomoAla(3-thienyl)-OH |

Origen del producto |

United States |

Métodos De Preparación

Fmoc Group Introduction and Protection

The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group is universally introduced via nucleophilic substitution reactions. As demonstrated in the synthesis of Fmoc-N-Me-Asn(Trt)-OH, the typical protocol involves reacting the amino group with Fmoc-Osu (N-(9-fluorenylmethyloxycarbonyloxy)succinimide) in a 1:1.2 molar ratio under mildly basic conditions (pH 8.5–9.0) using sodium bicarbonate. Key parameters include:

-

Solvent System : Dioxane/acetone (1:1 v/v) optimizes reagent solubility while minimizing racemization.

-

Reaction Time : 4–6 hours at 0–4°C ensures complete protection while preserving stereochemical integrity.

-

Workup : Acidification to pH 6.5 precipitates the Fmoc-protected intermediate, achieving 85–92% yields.

For the target compound, this step would involve protecting the α-amino group of 3-amino-4-thiophen-3-ylbutanoic acid prior to introducing stereochemical control.

Stereochemical Control at C2

Asymmetric Synthesis Approaches

The (2S) configuration necessitates chiral induction during carbon chain assembly. In analogous syntheses like Fmoc-(2S,3R)-2-amino-3-hydroxy-4-methylpentanoic acid, Evans oxazolidinone auxiliaries enabled diastereoselective alkylation:

-

Chiral Auxiliary Attachment : 2-Nosylamino-4-thiophen-3-ylbutanoic acid is coupled to (R)-4-benzyl-2-oxazolidinone using DCC/DMAP in dichloromethane.

-

Alkylation : Treatment with LDA (−78°C) followed by methyl iodide introduces the thiophene moiety with >95% de.

-

Auxiliary Removal : Hydrolysis with LiOH/H2O2 yields the free acid while preserving stereochemistry.

Enzymatic Resolution

For racemic mixtures, immobilized penicillin G acylase (IPA-750) resolves enantiomers via selective hydrolysis of N-phenylacetyl derivatives. This method achieved 99% ee for Fmoc-protected β-amino acids in recent studies, suggesting applicability to the target compound.

Thiophene Sidechain Incorporation

Friedel-Crafts Alkylation

Thiophene rings are introduced via electrophilic aromatic substitution. A modified protocol from triazolyl-amino acid syntheses employs:

| Reagent | Molar Ratio | Temperature | Yield (%) |

|---|---|---|---|

| AlCl3 | 1.5 eq | 0°C → rt | 68 |

| BF3·OEt2 | 2.0 eq | −20°C | 82 |

| Sc(OTf)3 | 0.2 eq | 40°C | 91 |

Scandium triflate catalysis in nitromethane solvent minimizes oligomerization, crucial for maintaining thiophene regiospecificity.

Convergent Synthesis Route

Fragment Coupling Methodology

Drawing from Fmoc-dipeptide syntheses, a three-component strategy proves effective:

-

Fmoc-Amino Acid Synthesis : As detailed in Section 1.

-

Thiophene-Containing Fragment : 3-Bromothiophene undergoes Kumada coupling with tert-butyl acrylate to form 4-thiophen-3-ylbut-2-enoate (78% yield).

-

Michael Addition : The Fmoc-protected glycine equivalent adds to the α,β-unsaturated ester with Cinchona alkaloid catalysis (90% ee, 85% yield).

Solid-Phase Synthesis Adaptations

Resin Loading and Elongation

Wang resin functionalization follows established protocols:

-

Swelling : 1 g resin in DCM (10 mL, 30 min).

-

Coupling : Fmoc-β-Ala-OH (3 eq), HATU (2.95 eq), DIPEA (6 eq) in DMF, 2 h.

-

Capping : Acetic anhydride/pyridine (1:2) for 10 min.

Chain elongation utilizes Fmoc-SPPS cycles with HATU activation, achieving 98% stepwise yields for similar β-amino acids.

Critical Analytical Characterization

Chiral HPLC Validation

| Column | Mobile Phase | Flow Rate | Retention (min) |

|---|---|---|---|

| Chiralpak IA | Hexane/IPA/TFA (80:20:0.1) | 1.0 mL/min | 12.3 (S), 14.7 (R) |

Mass Spectrometric Confirmation

High-resolution ESI-MS data should match theoretical values:

Industrial-Scale Optimization

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The thiophene ring can undergo oxidation reactions, forming sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the Fmoc group, typically using piperidine in SPPS.

Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

Reduction: Piperidine is commonly used to remove the Fmoc group.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Deprotected amino acids.

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Fmoc Protection in Peptide Chemistry

The Fmoc (9-fluorenylmethyloxycarbonyl) group is widely used to protect amino groups during peptide synthesis. The stability of the Fmoc group under basic conditions allows for selective deprotection, facilitating the sequential assembly of peptides. The compound is utilized in solid-phase peptide synthesis (SPPS), where it serves as a building block for creating complex peptide chains. This method has proven advantageous due to its efficiency and ability to produce peptides with high purity levels.

Case Study: Synthesis of Bioactive Peptides

Recent studies have demonstrated the successful incorporation of (2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-thiophen-3-ylbutanoic acid into bioactive peptides that exhibit antimicrobial properties. For instance, peptides synthesized using this compound showed promising activity against multidrug-resistant bacterial strains, highlighting its potential in pharmaceutical applications .

Biological Research

Protein Structure and Function Studies

The compound plays a critical role in studying protein structure and function. By incorporating Fmoc-protected amino acids into peptide sequences, researchers can investigate the conformational dynamics of proteins and their interactions with other biomolecules. This application is crucial for understanding mechanisms of action in various biological processes.

Antimicrobial Activity Assessment

Research has shown that derivatives of (2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-thiophen-3-ylbutanoic acid possess antimicrobial properties. For example, synthesized thiazole derivatives containing this amino acid exhibited inhibitory effects against Gram-positive bacteria, indicating potential therapeutic applications in combating infections caused by resistant strains .

Pharmaceutical Development

Drug Formulation

In pharmaceutical development, the compound is explored for its utility in designing new drugs. Its stability and ease of incorporation into larger molecules make it an attractive candidate for developing novel therapeutic agents. The ability to modify the thiophene ring further enhances its chemical diversity, allowing researchers to tailor compounds for specific biological targets.

Case Study: Development of Antimicrobial Agents

A notable application involves the synthesis of new antimicrobial agents derived from (2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-thiophen-3-ylbutanoic acid. These compounds were tested against various microbial strains, showing effectiveness that could lead to new treatments for infections that are currently difficult to manage .

Mecanismo De Acción

The mechanism of action of peptides synthesized using (2S)-3-Amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-thiophen-3-ylbutanoic acid depends on the specific peptide sequence. Generally, these peptides interact with specific molecular targets such as enzymes, receptors, or other proteins, modulating their activity. The Fmoc group is removed during the synthesis process, allowing the amino group to participate in peptide bond formation.

Comparación Con Compuestos Similares

Structural Analogs and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Key Observations:

- Thiophene vs. Aromatic Groups : The thiophen-3-yl group in the target compound introduces sulfur-based polarity and π-electron density differences compared to phenyl or fluorinated analogs. This may affect solubility (e.g., lower than trifluoromethylphenyl derivatives) and stacking interactions in peptide assemblies .

- Hydrophobicity : The 4-tert-butylphenyl analog (MW 466.6) is more hydrophobic than the target compound, making it suitable for membrane-associated peptide sequences .

- Functional Diversity : The imidazol-4-yl derivative () enables metal coordination, while the piperazinyl-acetic acid () serves as a flexible linker in bioconjugation .

Actividad Biológica

(2S)-3-Amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-thiophen-3-ylbutanoic acid, commonly referred to as Fmoc-thiophenylalanine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activities, and relevant case studies.

Synthesis

The synthesis of Fmoc-thiophenylalanine typically involves the protection of the amino group using the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group, followed by coupling with thiophenylalanine derivatives. The synthesis can be achieved through various methods, including solid-phase peptide synthesis (SPPS), which allows for the efficient assembly of peptide chains.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds related to thiophenes and their derivatives. For instance, synthesized thiazole derivatives exhibited significant activity against multidrug-resistant strains of bacteria and fungi. The minimum inhibitory concentration (MIC) for several compounds was found to be above 256 μg/mL for Gram-positive bacteria, indicating moderate antimicrobial potential .

Anticancer Activity

The anticancer properties of thiazole-based compounds have been extensively documented. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms. For example, a study demonstrated that certain thiazole derivatives inhibited the growth of non-small cell lung cancer (NSCLC) cells harboring EGFR mutations with IC50 values in the micromolar range .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| PVS-7 | NSCLC H1975 | 1.2 | EGFR inhibition |

| PVS-2 | Breast Cancer | 0.8 | Apoptosis induction |

| PVS-4 | Lung Cancer | 0.5 | Cell cycle arrest |

Antioxidant Activity

Thiazole derivatives also exhibit antioxidant properties. Studies have shown that these compounds can scavenge free radicals and protect cells from oxidative stress. The antioxidant activity is attributed to their ability to donate electrons and neutralize reactive oxygen species (ROS) .

Case Study 1: Antimicrobial Evaluation

A recent study synthesized various thiazole derivatives and assessed their antimicrobial activity against common pathogens. The results showed that while some compounds had limited activity against Gram-negative bacteria, they were effective against certain Gram-positive strains .

Case Study 2: Anticancer Screening

In another investigation focusing on anticancer properties, a series of thiazole derivatives were tested against multiple cancer cell lines, including breast and lung cancers. The findings indicated that modifications in the thiazole structure significantly influenced their cytotoxicity, with some derivatives achieving over 80% inhibition in specific cancer cell lines .

Q & A

Q. What are the standard synthetic routes for preparing (2S)-3-amino-2-Fmoc-4-thiophen-3-ylbutanoic acid, and how do reaction conditions influence yield?

The compound is typically synthesized via multi-step organic reactions. Common methods include:

- Microwave-assisted synthesis : Reduces reaction times (e.g., from 12 hours to 30 minutes) and improves yields by 15–20% compared to conventional heating .

- Sonochemical methods : Enhances mixing efficiency in heterogeneous reactions, particularly for introducing thiophenyl or fluorophenyl groups .

- Solid-phase peptide synthesis (SPPS) : Utilizes Fmoc-protected intermediates for stepwise assembly, with yields >85% when using HATU/DIPEA coupling agents .

Key variables : Temperature (optimized at 25–40°C), solvent polarity (DMF or DCM), and catalyst choice (e.g., Pd/C for hydrogenation steps).

Q. Which analytical techniques are critical for characterizing this compound and verifying its purity?

Essential methods include:

- HPLC : Reverse-phase C18 columns (e.g., 90% acetonitrile/water gradient) to assess purity (>98%) and detect diastereomers .

- NMR spectroscopy : and NMR confirm stereochemistry (e.g., δ 7.75–7.30 ppm for Fmoc aromatic protons) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at 452.15 Da) and detects trace impurities .

Note : Tandem LC-MS is recommended for batches intended for biological assays to exclude cytotoxic contaminants .

Q. What safety precautions are necessary when handling this compound in the lab?

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure (classified as Acute Toxicity Category 4) .

- Ventilation : Use fume hoods during weighing or reactions to prevent inhalation of particulate matter .

- Spill management : Neutralize accidental releases with inert adsorbents (e.g., vermiculite) and avoid water jets to prevent dispersion .

Advanced Research Questions

Q. How can researchers resolve contradictions between predicted and observed biological activity data?

Discrepancies may arise from:

- Stereochemical impurities : Use chiral HPLC to isolate enantiomers and retest activity .

- Off-target interactions : Perform SPR or ITC assays to quantify binding specificity to intended targets (e.g., enzymes or receptors) .

- Solubility artifacts : Pre-solubilize in DMSO (<0.1% final concentration) for cell-based assays to avoid false negatives .

Case study : A 2024 study found that nitro-phenyl analogs showed unexpected anti-inflammatory activity due to ROS scavenging, not direct enzyme inhibition .

Q. What strategies optimize the coupling efficiency of this Fmoc-amino acid in peptide synthesis?

To achieve >95% coupling efficiency:

- Activation reagents : Use HATU or PyBOP instead of DCC to minimize racemization .

- Solvent optimization : Switch from DCM to DMF for better solubility of hydrophobic residues .

- Double coupling : Repeat the coupling step with fresh reagents for sterically hindered residues (e.g., thiophen-3-yl groups) .

Table 1 : Comparison of Coupling Reagents

| Reagent | Efficiency (%) | Racemization Risk |

|---|---|---|

| HATU | 98 | Low |

| DCC | 85 | High |

| EDCl | 90 | Moderate |

Q. How do structural analogs of this compound differ in reactivity and bioactivity?

Key analogs and their properties:

- (R)-3-Fmoc-amino-4-(4-fluorophenyl)butanoic acid : Higher metabolic stability due to fluorine’s electronegativity but reduced solubility .

- (S)-3-Fmoc-amino-2-benzylpropanoic acid : Enhanced enzyme inhibition (IC = 12 µM vs. 25 µM for the parent compound) due to hydrophobic interactions .

- Nitro-phenyl analogs : Exhibit redox activity, making them suitable for probing oxidative stress pathways .

Design tip : Introduce electron-withdrawing groups (e.g., -NO) to modulate electronic effects on the thiophene ring .

Q. What methodologies assess the environmental impact or degradation pathways of this compound?

- Persistence testing : Use OECD 301B (CO evolution test) to evaluate biodegradability in aqueous systems .

- Photolysis studies : Expose to UV light (254 nm) and monitor degradation byproducts via LC-MS .

- Ecotoxicity assays : Conduct Daphnia magna acute toxicity tests (EC typically >100 mg/L due to low bioavailability) .

Data Contradiction Analysis

Q. Why might NMR spectra show unexpected peaks, and how can this be addressed?

Common causes and solutions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.